molecular formula C11H14IO4P B129540 Diethyl (4-iodobenzoyl)phosphonate CAS No. 156017-40-2

Diethyl (4-iodobenzoyl)phosphonate

Cat. No.: B129540
CAS No.: 156017-40-2
M. Wt: 368.1 g/mol
InChI Key: DBYWSHOXFRUBFP-UHFFFAOYSA-N
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Description

Diethyl (4-iodobenzoyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P It is a derivative of phosphonic acid and contains an iodine atom attached to a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (4-iodobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl iodides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate. The reaction is often performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-iodobenzoyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

Scientific Research Applications

Diethyl (4-iodobenzoyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-iodobenzoyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also form covalent bonds with nucleophiles in biological systems, leading to the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (4-iodobenzoyl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions, such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry .

Properties

IUPAC Name

diethoxyphosphoryl-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYWSHOXFRUBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=C(C=C1)I)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646849
Record name Diethyl (4-iodobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156017-40-2
Record name Diethyl (4-iodobenzoyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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